Solid-State Stability Enables Reproducible Multi-Day In Vitro Assays Versus Unstable 4-Hydroxycyclophosphamide
Mafosfamide cyclohexylamine salt demonstrates definitive solid-state stability at room temperature, in direct contrast to 4-hydroxycyclophosphamide, which is described in the primary literature as 'a very unstable compound' that cannot be stored or handled as an isolated substance [1]. This stability difference is not marginal but categorical—4-hydroxycyclophosphamide requires immediate use upon generation, whereas the cyclohexylamine salt is isolated as a white crystalline powder with a defined melting point of 126–134 °C, enabling standardized weighing and dissolution for reproducible experimental protocols [2].
| Evidence Dimension | Solid-state stability at room temperature |
|---|---|
| Target Compound Data | Stable white crystalline powder; m.p. 126–134 °C; storable at room temperature |
| Comparator Or Baseline | 4-Hydroxycyclophosphamide: 'very unstable compound' (primary literature characterization) |
| Quantified Difference | Categorical difference—stable isolated solid vs. unstable intermediate requiring immediate use |
| Conditions | Solid-state storage conditions; melting point determination |
Why This Matters
Procurement of the cyclohexylamine salt ensures batch-to-batch consistency for multi-day cytotoxicity assays and dose-response studies, eliminating the experimental variability introduced by handling unstable 4-hydroxycyclophosphamide.
- [1] Niemeyer U, Engel J, Scheffler G, Molge K, Sauerbier D, Weigert W. Chemical characterization of ASTA Z 7557 (INN mafosfamide, CIS-4-sulfoethylthio-cyclophosphamide), a stable derivative of 4-hydroxy-cyclophosphamide. Invest New Drugs. 1984;2(2):133-139. View Source
- [2] Mazur L, Opydo-Chanek M, Stojak M, Wojcieszek K. Mafosfamide as a new anticancer agent: preclinical investigations and clinical trials. Anticancer Res. 2012;32(7):2783-2789. View Source
